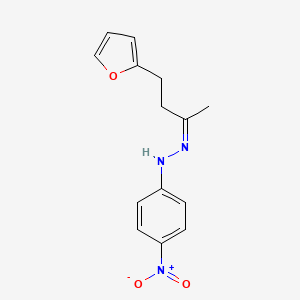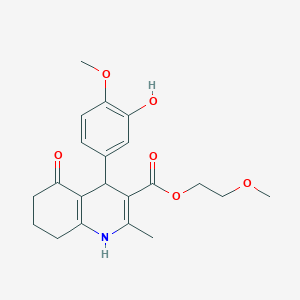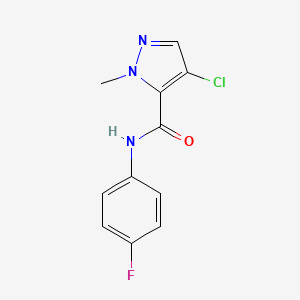
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, also known as FFBH, is a chemical compound that has been widely used in scientific research due to its unique properties. FFBH is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 156-158°C. It has been extensively studied for its applications in various fields of science, including chemistry, biology, and medicine.
作用机制
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone acts as a chromogenic and fluorescent probe by binding to metal ions through its hydrazone moiety. The binding of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to metal ions induces a conformational change, which leads to a change in its absorbance and fluorescence properties. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone reacts with ROS to form a fluorescent product, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been extensively studied, and its unique properties have been used to develop new methods for the detection of metal ions and ROS.
Biochemical and Physiological Effects:
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is a chemical compound and should be handled with care. Proper safety precautions should be taken when working with 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone to avoid any potential hazards.
实验室实验的优点和局限性
One of the main advantages of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone is its high selectivity and sensitivity for the detection of metal ions and ROS. It can be used in a wide range of applications, including environmental monitoring, drug discovery, and biological imaging. However, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has some limitations as well. It is not suitable for the detection of all metal ions, and its fluorescence properties can be affected by pH and other environmental factors.
未来方向
There are many future directions for the study of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. One potential application is the development of new metal ion and ROS sensors based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone. These sensors could be used for the detection of metal ions and ROS in biological systems, environmental monitoring, and other applications. Another potential direction is the synthesis of new metal complexes based on 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone, which could have potential applications in catalysis and materials science. Finally, the study of the mechanism of action of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone could lead to the development of new methods for the detection of metal ions and ROS.
合成方法
The synthesis of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone involves the reaction of 4-nitrophenylhydrazine with 4-(2-furyl)-2-butanone in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. The yield of 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone can be improved by using a higher concentration of 4-nitrophenylhydrazine and a longer reaction time.
科学研究应用
4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been widely used in scientific research as a chromogenic and fluorescent probe for the detection of various metal ions, such as copper, iron, and zinc. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science. In addition, 4-(2-furyl)-2-butanone (4-nitrophenyl)hydrazone has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Its unique properties make it a versatile tool for the study of metal ion and ROS biology.
属性
IUPAC Name |
N-[(Z)-4-(furan-2-yl)butan-2-ylideneamino]-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-11(4-9-14-3-2-10-20-14)15-16-12-5-7-13(8-6-12)17(18)19/h2-3,5-8,10,16H,4,9H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUFFNAUYJPTM-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-fluorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5375451.png)
![5-[4-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375456.png)
![2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5375463.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375466.png)
![5-{2-[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5375468.png)
![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)
![1-[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)methanamine](/img/structure/B5375487.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5375495.png)


![N,N-dimethyl-2-phenyl-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5375543.png)
